molecular formula C8H12F2N4O B2408007 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide CAS No. 2101197-66-2

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2408007
CAS No.: 2101197-66-2
M. Wt: 218.208
InChI Key: RQMXXTSXROGAMD-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with an amino group, a difluoroethyl group, and a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Amination: The amino group is introduced through a nucleophilic substitution reaction with an appropriate amine.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, while the dimethylcarboxamide group contributes to its solubility and bioavailability.

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N,N-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-13(2)8(15)7-5(11)3-14(12-7)4-6(9)10/h3,6H,4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMXXTSXROGAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C=C1N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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